3-Butenyl acetate

Description

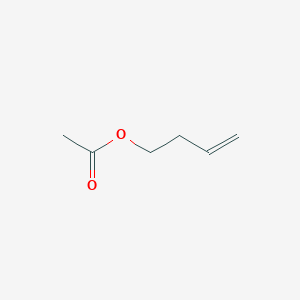

Structure

3D Structure

Properties

IUPAC Name |

but-3-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-5-8-6(2)7/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKXSSZASGLISC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883699 | |

| Record name | 3-Buten-1-ol, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1576-84-7 | |

| Record name | 3-Buten-1-ol, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butenyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-1-ol, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Buten-1-ol, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Buten-1-ol acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Butenyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNC9Y3RL85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical and physical properties of 3-Butenyl acetate.

An In-depth Technical Guide to 3-Butenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 3-Butenyl acetate. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key procedures.

Chemical and Physical Properties

3-Butenyl acetate, also known as 4-Acetoxy-1-butene or acetic acid 3-butenyl ester, is a colorless liquid.[1][2] It is classified as a flammable liquid and vapor.[1][2]

Table 1: General and Physical Properties of 3-Butenyl Acetate

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [1][3][4] |

| Molecular Weight | 114.14 g/mol | [1][3][4] |

| CAS Registry Number | 1576-84-7 | [1][2][3][5] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [1][2] |

| Purity (GC) | >98.0% | [1][2] |

Table 2: Physicochemical Data for 3-Butenyl Acetate

| Property | Value | Notes |

| Boiling Point | 124.67 - 128 °C | [2][5] |

| Flash Point | 34.60 - 35 °C | [2][5] |

| Specific Gravity (20/20) | 0.91 | [2] |

| Vapor Pressure | 12.612 mmHg @ 25.00 °C | (est.)[5] |

| Water Solubility | 3649 mg/L @ 25 °C | (est.)[5] |

| logP (o/w) | 1.382 | (est.)[5] |

Synthesis and Purification

3-Butenyl acetate is typically synthesized via the esterification of 3-buten-1-ol with acetic acid or its anhydride, often using an acid catalyst.

Synthesis Reaction

The following diagram illustrates the general Fisher esterification reaction for the synthesis of 3-Butenyl acetate.

Caption: Fisher esterification of 3-buten-1-ol with acetic acid.

Experimental Protocol: Synthesis and Purification

This protocol is a representative example of a Fisher esterification for producing 3-Butenyl acetate.

Materials:

-

3-buten-1-ol

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or sand bath

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine one molar equivalent of 3-buten-1-ol and 1.2 molar equivalents of glacial acetic acid. Add a few boiling chips.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5% of the alcohol volume) to the flask while swirling.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux for 1-2 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel containing an equal volume of cold water.

-

Washing:

-

Wash the organic layer sequentially with two portions of water to remove the bulk of the acid and unreacted alcohol.

-

Carefully wash with several portions of 5% sodium bicarbonate solution to neutralize any remaining acid.[7] (Caution: CO₂ evolution will cause pressure buildup). Vent the separatory funnel frequently.

-

Wash one final time with brine (saturated NaCl solution) to aid in the separation of the layers.

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent. Purify the crude 3-Butenyl acetate by fractional distillation.[7][8] Collect the fraction boiling at approximately 128 °C.[2]

The following diagram outlines the general workflow for synthesis and purification.

Caption: Workflow for the synthesis and purification of 3-Butenyl acetate.

Analytical Characterization

The identity and purity of the synthesized 3-Butenyl acetate should be confirmed using modern analytical techniques.

Experimental Protocols: Analysis

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To assess purity and confirm molecular weight.

-

Methodology: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC. A non-polar or semi-polar capillary column is typically used. The oven temperature is ramped to separate components based on boiling point. The eluting compounds are then ionized (typically via electron ionization) and analyzed by the mass spectrometer.

-

Expected Results: The GC chromatogram should show a major peak corresponding to 3-Butenyl acetate (>98.0%).[1][2] The mass spectrum for this peak will show a molecular ion peak (M⁺) and characteristic fragmentation patterns.[3]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure.

-

Methodology: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃). Both ¹H NMR and ¹³C NMR spectra are acquired.

-

Expected ¹H NMR Signals:

-

A singlet around δ 2.0 ppm (3H, -C(=O)CH₃).

-

A triplet around δ 4.1 ppm (2H, -OCH₂-).

-

A multiplet around δ 2.4 ppm (2H, -CH₂- adjacent to the double bond).

-

Multiplets between δ 5.0-6.0 ppm (3H, vinyl protons of -CH=CH₂).

-

-

Expected ¹³C NMR Signals: Resonances corresponding to the carbonyl carbon, the two sp² carbons of the double bond, the two sp³ carbons of the ethyl bridge, and the methyl carbon.

3. Infrared (IR) Spectroscopy:

-

Objective: To identify key functional groups.

-

Methodology: A spectrum of the neat liquid sample is obtained using an FTIR spectrometer.

-

Expected Key Absorptions:

-

A strong, sharp absorption band around 1740 cm⁻¹ corresponding to the C=O (ester) stretch.

-

Absorption bands around 3080 cm⁻¹ (C-H stretch for sp² carbons) and 1640 cm⁻¹ (C=C stretch).

-

A strong band in the 1250-1000 cm⁻¹ region corresponding to the C-O stretch.

-

The following diagram illustrates the analytical workflow.

Caption: Workflow for analytical characterization of 3-Butenyl acetate.

Safety and Handling

3-Butenyl acetate is a flammable liquid and vapor.[1][2] It should be kept away from heat, sparks, open flames, and hot surfaces.[1][2] Use in a well-ventilated area and take precautionary measures against static discharge.[1][9] Store in a cool, well-ventilated place with the container tightly closed.[1] Personal protective equipment, including gloves and eye protection, should be worn during handling.[9]

References

- 1. 3-Butenyl Acetate | 1576-84-7 | TCI AMERICA [tcichemicals.com]

- 2. 3-Butenyl Acetate | 1576-84-7 | TCI EUROPE N.V. [tcichemicals.com]

- 3. 3-Buten-1-ol, 1-acetate | C6H10O2 | CID 74095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 3-butenyl acetate, 1576-84-7 [thegoodscentscompany.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]

- 8. JP4259815B2 - Method for producing high purity butyl acetate - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

Molecular formula and weight of 3-Butenyl acetate.

An In-depth Technical Guide to 3-Butenyl Acetate: Molecular Properties

This guide provides essential information regarding the molecular formula and weight of 3-Butenyl acetate, a compound of interest for researchers, scientists, and professionals in drug development. The data is presented in a clear, tabular format for ease of reference.

Chemical Identity and Properties

3-Butenyl acetate, also known as 4-acetoxy-1-butene or acetic acid 3-butenyl ester, is a chemical compound with specific molecular characteristics that are fundamental to its use in scientific research.

Molecular Data Summary

The fundamental molecular properties of 3-Butenyl acetate are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₆H₁₀O₂[1][2] |

| Molecular Weight | 114.14 g/mol [1][2] |

| CAS Number | 1576-84-7[1][2] |

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its core molecular identifiers.

References

An In-depth Technical Guide to But-3-en-1-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-3-en-1-yl acetate, also known as 3-butenyl acetate, is an organic compound classified as an ester. Its chemical structure consists of a four-carbon alkenyl chain bonded to an acetate group. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation and analysis. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate documentation and database searches.

| Identifier Type | Value | Citation |

| IUPAC Name | but-3-en-1-yl acetate | [1] |

| Systematic Name | 3-Buten-1-ol, 1-acetate | [1] |

| CAS Number | 1576-84-7 | [1] |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| InChI | InChI=1S/C6H10O2/c1-3-4-5-8-6(2)7/h3H,1,4-5H2,2H3 | [1] |

| InChIKey | IEKXSSZASGLISC-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(=O)OCCC=C | [1] |

Common Synonyms:

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of but-3-en-1-yl acetate is provided below. This data is essential for its handling, characterization, and application in experimental settings.

Physical Properties

| Property | Value | Citation |

| Appearance | Colorless liquid | |

| Boiling Point | 124.67 °C (estimated) | |

| Density | Not available | |

| Flash Point | 34.60 °C (estimated) | |

| Water Solubility | 3649 mg/L at 25 °C (estimated) | |

| logP (o/w) | 1.382 (estimated) |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds.

3.2.1. 1H NMR Spectroscopy

The proton nuclear magnetic resonance (1H NMR) spectrum provides information about the hydrogen atoms in the molecule. The expected chemical shifts (δ) and multiplicities for but-3-en-1-yl acetate in a deuterated solvent (e.g., CDCl₃) are as follows:

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| H₃C-C(=O)- | ~2.05 | Singlet | 3H |

| -O-CH₂- | ~4.15 | Triplet | 2H |

| -CH₂-CH= | ~2.35 | Quartet | 2H |

| H₂C= | ~5.10 | Multiplet | 2H |

| =CH- | ~5.80 | Multiplet | 1H |

3.2.2. 13C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (13C NMR) spectrum reveals the different carbon environments within the molecule.

| Carbon Assignment | Chemical Shift (ppm) | Citation |

| C H₃-C(=O)- | ~21.0 | [2][3] |

| -O-C H₂- | ~63.0 | [2][3] |

| -C H₂-CH= | ~33.0 | [2][3] |

| H₂C = | ~117.0 | [2][3] |

| =C H- | ~134.0 | [2][3] |

| -C (=O)- | ~171.0 | [2][3] |

3.2.3. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Citation |

| C=O (Ester) | Stretch | ~1740 | Strong | [4][5] |

| C-O (Ester) | Stretch | ~1240 | Strong | [4][5] |

| C=C (Alkene) | Stretch | ~1645 | Medium | [5][6] |

| =C-H (Alkene) | Stretch | ~3080 | Medium | [5][6] |

| C-H (sp³) | Stretch | ~2850-2960 | Medium-Strong | [5][6] |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of its molecular weight and structure.

| m/z | Proposed Fragment | Significance | Citation |

| 114 | [C₆H₁₀O₂]⁺ | Molecular Ion (M⁺) | [7][8] |

| 71 | [M - OCCH₃]⁺ | Loss of acetyl group | [7][8] |

| 54 | [C₄H₆]⁺ | Retro-Diels-Alder fragmentation | [7][8] |

| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak) | [7][8] |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of but-3-en-1-yl acetate via the esterification of 3-buten-1-ol with acetic anhydride.

Synthesis of But-3-en-1-yl Acetate

This procedure is adapted from standard esterification protocols.[9][10]

Materials:

-

3-Buten-1-ol

-

Acetic anhydride

-

Pyridine (or another suitable base catalyst, e.g., DMAP)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-buten-1-ol (1.0 equivalent).

-

Add pyridine (1.2 equivalents) to the flask and cool the mixture in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution (to remove excess acetic acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude but-3-en-1-yl acetate by fractional distillation under atmospheric or reduced pressure.

Mandatory Visualizations

The following diagrams illustrate the chemical structure and a logical workflow for the synthesis and characterization of but-3-en-1-yl acetate.

References

- 1. 3-Buten-1-ol, 1-acetate | C6H10O2 | CID 74095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. i3awards.org.au [i3awards.org.au]

Spectroscopic Analysis of 3-Butenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-butenyl acetate (C₆H₁₀O₂), a valuable building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference. Detailed experimental protocols for acquiring this data are also provided, along with a visual workflow of the spectroscopic analysis process.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for 3-butenyl acetate.

Table 1: ¹H NMR Spectroscopic Data for 3-Butenyl Acetate

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J) (Hz) |

| ~5.80 | ddt | 1H | H-4 (-CH=CH₂) | J_trans ≈ 17 Hz, J_cis ≈ 10.5 Hz, J_vicinal ≈ 6.7 Hz |

| ~5.10 | dq | 1H | H-5a (trans to H-4) | J_trans ≈ 17 Hz, J_geminal ≈ 1.5 Hz |

| ~5.05 | dq | 1H | H-5b (cis to H-4) | J_cis ≈ 10.5 Hz, J_geminal ≈ 1.5 Hz |

| 4.09 | t | 2H | H-1 (-O-CH₂-) | J ≈ 6.7 Hz |

| 2.35 | qt | 2H | H-2 (-CH₂-CH=) | J ≈ 6.7 Hz, J_allylic ≈ 1.5 Hz |

| 2.05 | s | 3H | H-6 (CH₃-C=O) | - |

Note: Coupling constants for the vinyl group are typical values for terminal alkenes and may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data for 3-Butenyl Acetate

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ) (ppm) | Carbon Atom Assignment |

| 171.0 | C-7 (C=O) |

| 134.5 | C-4 (-CH=) |

| 117.5 | C-5 (=CH₂) |

| 63.8 | C-1 (-O-CH₂) |

| 33.5 | C-2 (-CH₂-CH=) |

| 20.9 | C-6 (CH₃-) |

Table 3: Infrared (IR) Spectroscopy Data for 3-Butenyl Acetate

Sample Preparation: Neat Liquid Film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3079 | Medium | =C-H stretch (alkene) |

| 2962, 2855 | Medium | C-H stretch (alkane) |

| 1742 | Strong | C=O stretch (ester) |

| 1643 | Medium | C=C stretch (alkene) |

| 1238 | Strong | C-O stretch (ester) |

| 995, 918 | Strong | =C-H bend (alkene, out-of-plane) |

Table 4: Mass Spectrometry (MS) Data for 3-Butenyl Acetate

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Putative Fragment Assignment |

| 114 | 5 | [M]⁺ (Molecular Ion) |

| 71 | 15 | [M - CH₃CO]⁺ |

| 54 | 100 | [C₄H₆]⁺ (butadiene radical cation via McLafferty rearrangement) |

| 43 | 80 | [CH₃CO]⁺ (acylium ion) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a volatile liquid organic compound such as 3-butenyl acetate. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3-butenyl acetate into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube. The final liquid height should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.

-

Place the sample into the NMR probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid Film):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid transferring moisture from your fingers.

-

Place one to two drops of neat 3-butenyl acetate onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.

-

-

Instrument Setup and Data Acquisition:

-

Obtain a background spectrum of the empty IR spectrometer to account for atmospheric CO₂ and water vapor.

-

Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

After data collection, clean the salt plates thoroughly with a dry, volatile solvent (e.g., anhydrous acetone or dichloromethane) and return them to a desiccator for storage.

-

Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of 3-butenyl acetate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Inject a small volume (typically 1 µL) of the solution into the GC-MS system. The GC is equipped with a capillary column suitable for separating volatile organic compounds (e.g., a DB-5ms column).

-

-

Instrument Setup and Data Acquisition:

-

The GC oven temperature is programmed to ramp from a low initial temperature (e.g., 40 °C) to a higher final temperature to ensure separation of the analyte from the solvent and any impurities.

-

The separated components eluting from the GC column are introduced into the ion source of the mass spectrometer.

-

For electron ionization (EI), the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

The mass spectrum of the GC peak corresponding to 3-butenyl acetate is analyzed to determine the molecular weight and fragmentation pattern.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like 3-butenyl acetate.

Caption: A logical workflow for the spectroscopic analysis of 3-butenyl acetate.

Unveiling the Natural Presence of 3-Butenyl Acetate Isomers: A Technical Guide for Researchers

An examination of the natural occurrence, biosynthesis, and analysis of 3-Methyl-2-butenyl acetate and 3-Methyl-3-butenyl acetate in the plant and insect kingdoms.

While the compound 3-butenyl acetate itself is not commonly found in nature, its isomers, 3-methyl-2-butenyl acetate (also known as prenyl acetate) and 3-methyl-3-butenyl acetate, are naturally occurring volatile organic compounds. These molecules play significant roles in the chemical communication of insects and contribute to the aromatic profiles of various plants. This technical guide provides a comprehensive overview of the current scientific understanding of these two isomers, including their natural sources, quantitative data, relevant experimental protocols, and biosynthetic pathways.

Natural Occurrence and Quantitative Data

The presence of 3-methyl-2-butenyl acetate and 3-methyl-3-butenyl acetate has been documented in a variety of plant and insect species. The following tables summarize the available quantitative data on the abundance of these compounds in different natural sources.

Table 1: Quantitative Data for 3-Methyl-2-butenyl Acetate in Plants and Insects

| Species | Family/Order | Organ/Source | Compound | Quantity | Reference(s) |

| Apis mellifera scutellata (Africanized honeybee) | Hymenoptera | Sting apparatus | 3-Methyl-2-butenyl acetate | 0-38% of isoamyl acetate content | [1] |

| Cananga odorata (Ylang-Ylang) | Annonaceae | Flowers | 3-Methyl-2-butenyl acetate | Present (specific quantity not detailed in the provided search results) | [2] |

| Cucumis melo (Cantaloupe) | Cucurbitaceae | Fruit volatiles | 3-Methyl-2-butenyl acetate | Present (specific quantity not detailed in the provided search results) | [2] |

| Coffea arabica (Coffee) | Rubiaceae | Roasted beans | 3-Methyl-2-butenyl acetate | Present (specific quantity not detailed in the provided search results) | [2] |

Table 2: Occurrence of 3-Methyl-3-butenyl Acetate in Nature

| Database | Organism Type | Notes | Reference(s) |

| PlantaeDB | Plants | Listed as a chemical compound found in plants. | [3] |

| FooDB | Food | Listed as a food component. | [4] |

| Human Metabolome Database | Human | Listed as a metabolite. | [5] |

Biosynthesis of Butenyl Acetate Isomers

The biosynthesis of 3-methyl-2-butenyl acetate and 3-methyl-3-butenyl acetate in both plants and insects originates from the universal isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol of plants and in insects, and the methylerythritol phosphate (MEP) pathway, which occurs in the plastids of plants.

The formation of the C5 alcohol precursors (prenol and isoprenol) is a critical step, followed by an esterification reaction with acetyl-CoA to yield the final acetate esters. The biosynthesis of these so-called "irregular monoterpenes" can involve unique enzymatic reactions, such as the head-to-middle condensation of two DMAPP units.

Below are diagrams illustrating the general biosynthetic pathways leading to the precursors of butenyl acetate isomers.

References

- 1. researchgate.net [researchgate.net]

- 2. The Kovats Retention Index: 3-Methyl-2-butenyl acetate (C7H12O2) [pherobase.com]

- 3. plantaedb.com [plantaedb.com]

- 4. Showing Compound 3-Methyl-3-butenyl acetate (FDB009819) - FooDB [foodb.ca]

- 5. Human Metabolome Database: Showing metabocard for 3-Methyl-3-butenyl acetate (HMDB0032391) [hmdb.ca]

An In-depth Technical Guide on the Discovery and First Synthesis of 3-Butenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-butenyl acetate, with a focus on its synthesis and physicochemical properties. While a singular "discovery" of this compound in the traditional sense of isolation from a novel natural source is not prominently documented in scientific literature, its existence and synthesis are well-established within the principles of organic chemistry. It is recognized as a valuable synthetic building block. This document details a representative first synthesis method based on established chemical reactions and compiles its key quantitative data.

Introduction

3-Butenyl acetate (IUPAC name: but-3-enyl acetate) is an organic compound classified as an ester. It is the acetate ester of 3-buten-1-ol. The compound is not reported to be found in nature[1]. Its primary significance lies in its utility in chemical synthesis, serving as a precursor or intermediate in the formation of more complex molecules. The presence of both an ester and a terminal alkene functional group allows for a variety of subsequent chemical transformations.

First Synthesis: Fischer-Tropsch Esterification

The first synthesis of 3-butenyl acetate, while not historically pinpointed to a specific publication, would have followed the well-established principles of Fischer-Tropsch esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a fundamental method for ester synthesis. In the case of 3-butenyl acetate, the reactants are 3-buten-1-ol and acetic acid, typically with a strong acid catalyst.

Reaction Signaling Pathway

The following diagram illustrates the general workflow for the synthesis of 3-butenyl acetate via Fischer-Tropsch esterification.

Experimental Protocols

The following is a detailed, representative protocol for the synthesis of 3-butenyl acetate based on standard Fischer esterification procedures[2][3][4].

Objective: To synthesize 3-butenyl acetate from 3-buten-1-ol and acetic acid.

Materials:

-

3-buten-1-ol

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1.0 mole of 3-buten-1-ol with 1.2 moles of glacial acetic acid.

-

Catalyst Addition: Slowly and with caution, add 0.1 moles of concentrated sulfuric acid to the mixture while swirling.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-3 hours using a heating mantle.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Wash again with water.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and purify the crude 3-butenyl acetate by fractional distillation.

Quantitative Data

The following table summarizes the key physicochemical properties of 3-butenyl acetate.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₂ | [5][6] |

| Molecular Weight | 114.14 g/mol | [5][6] |

| Boiling Point | 124.67 °C to 128 °C at 760 mmHg | [1][7] |

| Density | 0.91 g/cm³ | [7] |

| Refractive Index | 1.4100 - 1.4120 | [7] |

| CAS Number | 1576-84-7 | [1][5][6] |

| Purity (Typical) | >98.0% (GC) |

Conclusion

While the specific historical discovery of 3-butenyl acetate is not well-documented, its synthesis is readily achieved through standard organic chemistry techniques, primarily Fischer-Tropsch esterification. The compound's bifunctionality makes it a useful intermediate in organic synthesis. The provided protocol and data serve as a foundational guide for researchers and professionals working with this versatile chemical.

References

- 1. 3-butenyl acetate, 1576-84-7 [thegoodscentscompany.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. athabascau.ca [athabascau.ca]

- 4. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]

- 5. 3-Buten-1-ol, 1-acetate | C6H10O2 | CID 74095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. ACETIC ACID 3-BUTEN-1-YL ESTER | 1576-84-7 [amp.chemicalbook.com]

Technical Guide: Physicochemical Properties of 3-Butenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of 3-butenyl acetate, specifically its boiling point and density. The document outlines detailed experimental protocols for the determination of these properties and includes a workflow for its synthesis and characterization, designed for a scientific audience.

Core Physicochemical Data

The essential physical properties of 3-butenyl acetate are summarized in the table below. These values are critical for a range of applications, including reaction setup, purification, and formulation.

| Property | Value | Units | Notes |

| Boiling Point | 128 | °C | At standard atmospheric pressure (760 mmHg)[1]. |

| Density | 0.91 | g/cm³ | At 20°C[1]. |

| Molar Mass | 114.14 | g/mol | |

| Molecular Formula | C₆H₁₀O₂ |

Experimental Protocols

The following sections detail the methodologies for the synthesis of 3-butenyl acetate and the determination of its boiling point and density.

Synthesis of 3-Butenyl Acetate via Fischer Esterification

This protocol is adapted from the standard Fischer esterification procedure for similar acetate esters.

Objective: To synthesize 3-butenyl acetate from 3-buten-1-ol and acetic acid using an acid catalyst.

Materials:

-

3-buten-1-ol

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine one molar equivalent of 3-buten-1-ol with two molar equivalents of glacial acetic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the alcohol volume) to the flask while swirling.

-

Add a few boiling chips and attach a reflux condenser.

-

Heat the mixture to reflux for 1-2 hours.

-

After reflux, allow the mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel and wash with deionized water to remove the excess acetic acid and sulfuric acid.

-

Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash again with deionized water to remove any residual salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant the dried ester and purify by fractional distillation, collecting the fraction that boils at the expected boiling point of 3-butenyl acetate.

Determination of Boiling Point

Objective: To determine the boiling point of purified 3-butenyl acetate.

Materials:

-

Purified 3-butenyl acetate

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

Procedure:

-

Place a small amount of the purified 3-butenyl acetate into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Gently heat the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Determination of Density using a Pycnometer

Objective: To accurately determine the density of 3-butenyl acetate at a specific temperature.

Materials:

-

Purified 3-butenyl acetate

-

Pycnometer (a small glass flask with a fitted glass stopper with a capillary tube)

-

Analytical balance

-

Deionized water

-

Thermostatically controlled water bath

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Accurately weigh the empty, dry pycnometer on an analytical balance (m_pycnometer).

-

Fill the pycnometer with deionized water and insert the stopper, ensuring the capillary is filled and any excess water is wiped from the outside.

-

Place the filled pycnometer in a thermostatically controlled water bath at 20°C and allow it to equilibrate.

-

Remove the pycnometer from the bath, dry the exterior, and weigh it (m_pycnometer+water).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with the purified 3-butenyl acetate, insert the stopper, and repeat the equilibration and weighing steps at 20°C (m_pycnometer+acetate).

-

Calculate the density of 3-butenyl acetate using the following formula:

Density_acetate = (m_pycnometer+acetate - m_pycnometer) / (m_pycnometer+water - m_pycnometer) * Density_water_at_20°C

(The density of water at 20°C is a known value, approximately 0.9982 g/cm³).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, purification, and characterization of 3-butenyl acetate.

Caption: Workflow for the synthesis and characterization of 3-butenyl acetate.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of 3-Butenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols, handling procedures, and storage recommendations for 3-Butenyl acetate. The information is compiled to ensure the safe and effective use of this compound in a laboratory and research setting.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of 3-Butenyl acetate is paramount for its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of 3-Butenyl Acetate

| Property | Value | Source |

| Molecular Formula | C6H10O2 | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| Appearance | Colorless Liquid | [2] |

| Boiling Point | 124.67 °C @ 760 mm Hg (est) | [3] |

| Flash Point | 31 °C / 87.8 °F | [2] |

| Density | 0.919 g/cm³ | [2] |

| Vapor Pressure | 12.612 mmHg @ 25 °C (est) | [3] |

| Solubility in Water | 3649 mg/L @ 25 °C (est) | [3] |

Table 2: Hazard Identification and Classification

| Hazard Class | GHS Classification | Source |

| Flammable Liquid | Category 3 (H226: Flammable liquid and vapor) | |

| Acute Toxicity, Oral | Warning (H302: Harmful if swallowed) | [1] |

| Skin Corrosion/Irritation | Warning (H315: Causes skin irritation) | [1] |

| Serious Eye Damage/Eye Irritation | Danger (H318: Causes serious eye damage) | [1] |

| Specific Target Organ Toxicity (Single Exposure) | Warning (H335: May cause respiratory irritation) | [1] |

Experimental Protocols for Safe Handling

While specific experimental protocols will vary based on the application, the following procedures outline the fundamental steps for the safe handling of 3-Butenyl acetate in a laboratory setting.

2.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

-

Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

-

Respiratory Protection: If working in a poorly ventilated area or if vapors are likely to be generated, use a NIOSH/MSHA approved respirator.

2.2. Engineering Controls

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Ignition Sources: Keep away from open flames, hot surfaces, and sparks. Use explosion-proof electrical, ventilating, and lighting equipment.[2]

-

Static Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment during transfer.[4] Use only non-sparking tools.[2]

2.3. Handling and Dispensing

-

Ensure all necessary PPE is worn before handling the chemical.

-

Inspect the container for any damage or leaks before opening.

-

Ground and bond the container and receiving vessel to prevent static electricity buildup.[5]

-

Slowly open the container in a well-ventilated area or fume hood.

-

Use only non-sparking tools for dispensing.[2]

-

Avoid breathing vapors or mist.[4]

-

Prevent contact with skin and eyes.

-

Keep the container tightly closed when not in use.[4]

-

Wash hands thoroughly after handling.

2.4. Spill and Leak Procedures

-

Eliminate Ignition Sources: Immediately extinguish any open flames and turn off any equipment that could create a spark.[6]

-

Ventilate the Area: Increase ventilation to disperse vapors.

-

Contain the Spill: Use an inert absorbent material such as sand or earth to contain the spill.[7]

-

Collect Absorbent Material: Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[6]

-

Clean the Area: Once the absorbed material is removed, decontaminate the spill area.

-

Personal Protection: Wear appropriate PPE during the entire cleanup process.

2.5. First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][8]

-

Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[2][8]

Storage Recommendations

Proper storage of 3-Butenyl acetate is crucial to maintain its stability and prevent hazardous situations.

Table 3: Storage Conditions for 3-Butenyl Acetate

| Parameter | Recommendation | Source |

| Temperature | Store in a cool place. Recommended to be stored in a cool and dark place, <15°C. | [9] |

| Ventilation | Store in a well-ventilated place. | |

| Container | Keep container tightly closed. | |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. | |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [7] |

Visualized Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of 3-Butenyl acetate.

References

- 1. 3-Buten-1-ol, 1-acetate | C6H10O2 | CID 74095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 3-butenyl acetate, 1576-84-7 [thegoodscentscompany.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. petroxim.com [petroxim.com]

- 6. BUTYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. fishersci.com [fishersci.com]

- 8. images.thdstatic.com [images.thdstatic.com]

- 9. download.basf.com [download.basf.com]

Potential Research Applications of 3-Butenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Butenyl acetate, a volatile organic compound, is emerging as a versatile building block in synthetic chemistry with considerable potential for research and development. Its terminal alkene and ester functionalities make it a valuable precursor for the synthesis of a diverse range of molecules, including insect pheromones and potentially novel therapeutic agents. This technical guide provides an in-depth overview of the core research applications of 3-butenyl acetate, detailing its synthesis, chemical properties, and prospective utility in drug discovery and development. This document is intended to serve as a comprehensive resource for researchers and scientists, offering detailed experimental protocols, quantitative data, and conceptual frameworks for future investigations.

Chemical and Physical Properties

3-Butenyl acetate is a colorless liquid with a fruity aroma. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| CAS Number | 1576-84-7 | [1] |

| Boiling Point | 128 °C (estimated) | [2] |

| Density | 0.91 g/mL (estimated) | [2] |

| Refractive Index | 1.4100-1.4120 | [2] |

| Solubility | Soluble in organic solvents | General Knowledge |

| Appearance | Colorless to almost colorless clear liquid | [3] |

Table 1: Chemical and Physical Properties of 3-Butenyl Acetate

Synthesis of 3-Butenyl Acetate

3-Butenyl acetate can be synthesized through several methods, with the most common being Fischer esterification and lipase-catalyzed esterification.

Fischer Esterification

This classic method involves the acid-catalyzed reaction of 3-buten-1-ol with acetic acid or acetic anhydride.

Experimental Protocol:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-buten-1-ol (1.0 eq), glacial acetic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (0.05 eq).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Add an equal volume of deionized water and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure 3-butenyl acetate.

| Parameter | Value |

| Reactants | 3-buten-1-ol, Acetic Acid |

| Catalyst | Sulfuric Acid |

| Reaction Time | 4-6 hours |

| Typical Yield | 70-85% |

Table 2: Typical Parameters for Fischer Esterification Synthesis of 3-Butenyl Acetate

Lipase-Catalyzed Esterification

Enzymatic synthesis offers a greener alternative with high selectivity and milder reaction conditions. Immobilized lipases, such as Novozym 435, are commonly used.

Experimental Protocol:

-

In a 50 mL screw-capped flask, combine 3-buten-1-ol (1.0 eq), acetic anhydride (1.5 eq), and immobilized lipase (e.g., Novozym 435, 10% w/w of substrates) in a suitable organic solvent (e.g., hexane).

-

Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 40-50 °C) and agitation speed (e.g., 150-200 rpm).

-

Monitor the reaction progress by gas chromatography (GC) by taking aliquots at regular intervals.

-

Upon reaching desired conversion, filter the enzyme for reuse.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify by fractional distillation if necessary.

| Parameter | Value |

| Enzyme | Immobilized Lipase (e.g., Novozym 435) |

| Acyl Donor | Acetic Anhydride |

| Solvent | Hexane (or solvent-free) |

| Temperature | 40-50 °C |

| Optimal Conversion | >95% |

Table 3: Optimized Parameters for Lipase-Catalyzed Synthesis of 3-Butenyl Acetate

Figure 1: Workflow for the lipase-catalyzed synthesis of 3-butenyl acetate.

Spectroscopic Characterization

The structure of synthesized 3-butenyl acetate can be confirmed using various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ 5.8 (m, 1H, -CH=CH₂), 5.1-5.0 (m, 2H, -CH=CH₂), 4.1 (t, 2H, -O-CH₂-), 2.3 (q, 2H, -CH₂-CH=), 2.0 (s, 3H, -C(O)CH₃) |

| ¹³C NMR (CDCl₃) | δ 171.0 (C=O), 134.5 (-CH=), 117.5 (=CH₂), 63.5 (-O-CH₂-), 33.5 (-CH₂-), 20.9 (-CH₃) |

| IR (neat, cm⁻¹) | ~3075 (C-H, alkene), ~2950 (C-H, alkane), ~1740 (C=O, ester), ~1640 (C=C, alkene), ~1240 (C-O, ester) |

| Mass Spec (EI) | m/z 114 (M⁺), 71, 54, 43 (base peak) |

Table 4: Expected Spectroscopic Data for 3-Butenyl Acetate

Potential Research Applications

Precursor in Insect Pheromone Synthesis

The terminal double bond of 3-butenyl acetate is amenable to various chemical transformations, making it a valuable starting material for the synthesis of more complex molecules, particularly insect pheromones.[4]

Cross-metathesis with other olefins using Grubbs-type catalysts can be employed to elongate the carbon chain and introduce new functional groups.[5][6]

Experimental Protocol (General):

-

In a nitrogen-purged glovebox, dissolve 3-butenyl acetate (1.0 eq) and a partner olefin (1.2 eq) in anhydrous dichloromethane.

-

Add a Grubbs catalyst (e.g., Grubbs II, 1-5 mol%).

-

Stir the reaction at room temperature or with gentle heating (40 °C) and monitor by GC-MS.

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

-

Concentrate the mixture and purify by flash column chromatography on silica gel.

Figure 2: Olefin cross-metathesis of 3-butenyl acetate.

The terminal alkene can be cleaved (e.g., via ozonolysis) to an aldehyde, which can then undergo a Wittig reaction to form a new carbon-carbon double bond with specific stereochemistry, a common feature in many insect pheromones.[7]

Potential in Drug Discovery

While direct biological studies on 3-butenyl acetate are limited, research on structurally related short-chain unsaturated esters and the metabolic role of acetate suggests potential avenues for investigation.

Studies have shown that some short-chain unsaturated sucrose esters exhibit antimicrobial and cytotoxic activities against various cancer cell lines with low toxicity to non-tumor cells.[8] Additionally, other volatile esters like bornyl acetate have demonstrated inhibitory effects on the proliferation of cancer cells.[7] This suggests that 3-butenyl acetate and its derivatives could be explored for their potential anticancer properties.

Proposed Research Workflow:

-

Synthesis of Derivatives: Synthesize a library of 3-butenyl acetate analogs with varied chain lengths and functional groups.

-

In Vitro Screening: Screen the compounds for cytotoxicity against a panel of cancer cell lines (e.g., breast, colon, lung).

-

Mechanism of Action Studies: For active compounds, investigate the underlying mechanism of cell death (e.g., apoptosis, necrosis) and effects on the cell cycle.

Figure 3: Proposed workflow for investigating the anticancer potential of 3-butenyl acetate derivatives.

Acetate is a key metabolite that can influence cancer cell proliferation and mitochondrial function.[8] The ester linkage in 3-butenyl acetate can be hydrolyzed by cellular esterases to release acetate and 3-buten-1-ol. This targeted release of acetate within the cellular environment could be a novel strategy to modulate cancer cell metabolism.

The structural motif of an alkenyl acetate is present in some known enzyme inhibitors. There is potential for 3-butenyl acetate and its derivatives to be investigated as inhibitors of enzymes such as acetylcholinesterase, which is a target in the treatment of Alzheimer's disease.[9]

Conclusion

3-Butenyl acetate is a readily accessible and versatile chemical entity with significant, yet underexplored, potential in various research domains. Its established utility in the synthesis of complex molecules like insect pheromones highlights its value as a synthetic building block. Furthermore, preliminary evidence from related compounds suggests intriguing possibilities for its application in drug discovery, particularly in the fields of oncology and neurodegenerative diseases. This technical guide provides a foundational resource to stimulate and support further research into the promising applications of 3-butenyl acetate.

References

- 1. 3-Buten-1-ol, 1-acetate | C6H10O2 | CID 74095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effect of Short-Chain Fatty Acids and Polyunsaturated Fatty Acids on Metabolites in H460 Lung Cancer Cells [mdpi.com]

- 3. vernier.com [vernier.com]

- 4. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. elkintonlab.wordpress.com [elkintonlab.wordpress.com]

- 8. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Butenyl Acetate from But-3-en-1-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-butenyl acetate, a valuable ester intermediate in organic synthesis, through the acetylation of but-3-en-1-ol. The primary method described is the reaction of but-3-en-1-ol with acetic anhydride in the presence of pyridine, a widely used and efficient method for the esterification of primary alcohols. This application note includes comprehensive experimental procedures, a summary of quantitative data, and characterization details for both the starting material and the final product.

Introduction

3-Butenyl acetate is a key building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its terminal alkene functionality allows for a wide range of subsequent chemical transformations. The synthesis of this ester is typically achieved through the esterification of but-3-en-1-ol. Among the various esterification methods, acetylation using acetic anhydride with a base catalyst such as pyridine is a common and effective approach due to its high efficiency and the straightforward nature of the reaction and work-up. This protocol details this reliable synthetic route.

Data Presentation

The physical and chemical properties of the key compounds involved in this synthesis are summarized in the table below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| But-3-en-1-ol | C₄H₈O | 72.11 | 112-114 | 0.838 (at 25 °C) |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 138-140 | 1.082 |

| Pyridine | C₅H₅N | 79.10 | 115 | 0.982 |

| 3-Butenyl Acetate | C₆H₁₀O₂ | 114.14 | 128 | 0.91 (at 20 °C)[1] |

Experimental Protocol

This section outlines the detailed methodology for the synthesis of 3-butenyl acetate from but-3-en-1-ol.

Materials:

-

But-3-en-1-ol (≥98%)

-

Acetic anhydride (≥99%)

-

Pyridine (anhydrous, ≥99.8%)

-

Diethyl ether (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous copper (II) sulfate (CuSO₄) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve but-3-en-1-ol (1.0 eq) in anhydrous pyridine (2-3 volumes relative to the alcohol).

-

Addition of Acetic Anhydride: Cool the solution in an ice bath to 0 °C. Add acetic anhydride (1.5 eq) dropwise to the stirred solution using a dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with diethyl ether.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution to neutralize any excess acetic acid.

-

To remove the pyridine, wash the organic layer with a saturated aqueous CuSO₄ solution until the blue color of the aqueous layer persists.

-

Finally, wash the organic layer with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation to yield pure 3-butenyl acetate. Collect the fraction boiling at approximately 128 °C.

Expected Yield:

While the yield can vary depending on the scale and specific reaction conditions, typical yields for the acetylation of primary alcohols using this method are high, often exceeding 80%.

Characterization Data

But-3-en-1-ol:

-

IR (Infrared Spectroscopy): A broad peak around 3300 cm⁻¹ (O-H stretch), a sharp peak around 3080 cm⁻¹ (=C-H stretch), and a peak around 1640 cm⁻¹ (C=C stretch).

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ 5.8 (m, 1H, -CH=CH₂)

-

δ 5.1-5.0 (m, 2H, -CH=CH₂)

-

δ 3.6 (t, 2H, -CH₂-OH)

-

δ 2.3 (q, 2H, -CH₂-CH=)

-

δ 1.8 (s, 1H, -OH)

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ 138.5 (-CH=)

-

δ 114.5 (=CH₂)

-

δ 62.0 (-CH₂-OH)

-

δ 36.5 (-CH₂-CH=)

-

3-Butenyl Acetate:

-

IR (Infrared Spectroscopy): A strong peak around 1740 cm⁻¹ (C=O stretch of the ester), a peak around 3080 cm⁻¹ (=C-H stretch), and a peak around 1640 cm⁻¹ (C=C stretch).

-

¹H NMR (Proton Nuclear Magnetic Resonance): [2]

-

δ 5.8 (m, 1H, -CH=CH₂)

-

δ 5.1-5.0 (m, 2H, -CH=CH₂)

-

δ 4.1 (t, 2H, -CH₂-O-)

-

δ 2.4 (q, 2H, -CH₂-CH=)

-

δ 2.0 (s, 3H, -C(O)CH₃)

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ 171.0 (C=O)

-

δ 134.5 (-CH=)

-

δ 117.0 (=CH₂)

-

δ 63.5 (-CH₂-O-)

-

δ 33.5 (-CH₂-CH=)

-

δ 21.0 (-CH₃)

-

Mandatory Visualization

References

Application Note: Enzymatic Synthesis of 3-Butenyl Acetate

Abstract

This application note details a robust and environmentally friendly protocol for the synthesis of 3-butenyl acetate, a valuable flavor and fragrance compound. The method utilizes the highly efficient and selective immobilized lipase B from Candida antarctica (Novozym® 435) as a biocatalyst. The protocol describes a transesterification reaction between 3-buten-1-ol and vinyl acetate in a solvent-free system. This enzymatic approach offers significant advantages over traditional chemical synthesis, including mild reaction conditions, high product purity, elimination of harsh acid catalysts, and easy catalyst recovery and reuse.[1][2] Optimized parameters for temperature, substrate molar ratio, and enzyme loading are presented to achieve high conversion rates. This protocol is intended for researchers in biocatalysis, green chemistry, and the development of flavor and fragrance compounds.

Introduction

3-Butenyl acetate is an ester known for its fruity and green aroma, making it a desirable component in the food and cosmetic industries. Traditional chemical synthesis, often employing the Fischer esterification method, typically requires strong acid catalysts, high temperatures, and can lead to the formation of unwanted byproducts and environmental waste.[1] Biocatalysis, particularly using lipases, has emerged as a superior alternative for ester production.[3] Lipases (E.C. 3.1.1.3) are highly versatile enzymes that can catalyze esterification and transesterification reactions with high chemo-, regio-, and enantioselectivity under mild conditions.[1]

The use of immobilized lipases, such as Novozym® 435, is particularly advantageous as it simplifies catalyst separation from the reaction mixture, allowing for easy reuse and reducing overall process costs.[1][4] This application note focuses on a transesterification reaction, where 3-buten-1-ol is acylated using vinyl acetate. This method is often preferred over direct esterification with acetic acid because it avoids the production of water, which can lead to product hydrolysis and reduce equilibrium conversion. The byproduct of this reaction, vinyl alcohol, tautomerizes to volatile acetaldehyde, which helps to drive the reaction to completion.

Materials and Methods

Materials

-

3-Buten-1-ol (≥98% purity)

-

Vinyl acetate (≥99% purity, inhibitor-free)

-

Novozym® 435 (Immobilized Candida antarctica lipase B)

-

Hexane (analytical grade, for product analysis)

-

Anhydrous sodium sulfate

-

Standard of 3-Butenyl acetate for GC analysis

Equipment

-

Temperature-controlled orbital shaker or magnetic stirrer with heating

-

Glass reaction vials (e.g., 20 mL screw-cap vials with PTFE septa)

-

Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5 or equivalent)

-

Micropipettes and standard laboratory glassware

-

Rotary evaporator

Experimental Protocols

General Protocol for Enzymatic Transesterification

-

Substrate Preparation: In a 20 mL glass vial, add 3-buten-1-ol (e.g., 1 mmol, 72.11 mg) and vinyl acetate. The molar ratio of vinyl acetate to the alcohol can be varied to optimize the reaction (e.g., 1:2, 1:5, 1:10). For a 1:5 molar ratio, add 5 mmol (430.5 mg) of vinyl acetate.

-

Enzyme Addition: Add Novozym® 435 to the reaction mixture. The enzyme loading is typically expressed as a weight percentage of the total substrates (e.g., 5%, 10%, 15% w/w). For a 10% loading with the masses above, add approximately 50 mg of Novozym® 435.

-

Reaction Incubation: Tightly seal the vial and place it in an orbital shaker set to the desired temperature (e.g., 40°C, 50°C, or 60°C) and agitation speed (e.g., 200 rpm).

-

Reaction Monitoring: At specified time intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 5 µL) of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., 1 mL of hexane) and analyze by Gas Chromatography (GC) to determine the conversion of 3-buten-1-ol.

-

Product Isolation (Post-Reaction Workup):

-

Once the reaction has reached the desired conversion, stop the agitation and allow the immobilized enzyme to settle.

-

Carefully decant or filter the liquid product mixture to separate it from the Novozym® 435 beads.

-

The recovered enzyme can be washed with a non-polar solvent like hexane and dried for reuse.[5]

-

To purify the 3-butenyl acetate, remove the excess unreacted vinyl acetate and the acetaldehyde byproduct using a rotary evaporator.

-

Further purification can be achieved by column chromatography if necessary.

-

Gas Chromatography (GC) Analysis Method

-

Instrument: GC-FID

-

Column: DB-5 (30 m x 0.25 mm x 0.25 µm) or equivalent

-

Injector Temperature: 250°C

-

Detector Temperature: 250°C

-

Oven Program: 50°C for 2 min, then ramp to 200°C at 10°C/min, hold for 2 min.

-

Carrier Gas: Helium or Nitrogen

-

Quantification: Calculate the conversion percentage by comparing the peak area of the substrate (3-buten-1-ol) to the initial peak area, or by using a calibration curve with a known standard.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 3-butenyl acetate, based on typical results for similar lipase-catalyzed transesterification reactions.[5][6]

Table 1: Effect of Temperature on Substrate Conversion

| Temperature (°C) | Conversion of 3-buten-1-ol (%) after 8h |

| 30 | 65.2 |

| 40 | 85.7 |

| 50 | 92.1 |

| 60 | 88.4 (slight deactivation may occur) |

| Conditions: 3-buten-1-ol (1 mmol), vinyl acetate (5 mmol), Novozym® 435 (10% w/w), 200 rpm. |

Table 2: Effect of Substrate Molar Ratio on Substrate Conversion

| Molar Ratio (Alcohol:Acyl Donor) | Conversion of 3-buten-1-ol (%) after 8h |

| 1:1 | 70.5 |

| 1:2 | 84.3 |

| 1:5 | 92.1 |

| 1:10 | 94.5 |

| Conditions: 3-buten-1-ol (1 mmol), Novozym® 435 (10% w/w), 50°C, 200 rpm. |

Table 3: Effect of Enzyme Loading on Substrate Conversion

| Enzyme Loading (% w/w) | Conversion of 3-buten-1-ol (%) after 8h |

| 2.5 | 68.9 |

| 5.0 | 81.2 |

| 10.0 | 92.1 |

| 15.0 | 92.5 |

| Conditions: 3-buten-1-ol (1 mmol), vinyl acetate (5 mmol), 50°C, 200 rpm. |

Visualizations

Reaction Mechanism and Experimental Workflow

The enzymatic synthesis of esters by lipase-catalyzed transesterification is widely accepted to follow a Ping-Pong Bi-Bi mechanism.[1][3][5]

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.

The general experimental workflow for the synthesis and analysis of 3-butenyl acetate is outlined below.

Caption: General experimental workflow for enzymatic synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the enzymatic synthesis of 3-butenyl acetate using Novozym® 435. The transesterification of 3-buten-1-ol with vinyl acetate in a solvent-free system is an efficient, selective, and sustainable method. The provided data on the effects of temperature, substrate ratio, and enzyme loading offer a strong starting point for process optimization. This biocatalytic approach is highly suitable for laboratory-scale synthesis and offers a scalable and green alternative for the industrial production of high-value esters.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. An encapsulated report on enzyme-assisted transesterification with an allusion to lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]

- 5. Improvements in the Modeling and Kinetics Processes of the Enzymatic Synthesis of Pentyl Acetate | MDPI [mdpi.com]

- 6. Enzymatic Synthesis of Eugenyl Acetate from Essential Oil of Clove Using Lipases in Liquid Formulation as Biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Butenyl Acetate in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 3-butenyl acetate as a versatile substrate in several key palladium-catalyzed cross-coupling reactions. The ability to form new carbon-carbon and carbon-heteroatom bonds using this commercially available reagent is of significant interest in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Tsuji-Trost Allylic Alkylation

The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is a cornerstone of modern organic synthesis for the formation of C-C, C-N, and C-O bonds.[1][2] In this reaction, 3-butenyl acetate serves as an excellent electrophile. A palladium(0) catalyst first coordinates to the double bond of the acetate, followed by oxidative addition to form a π-allylpalladium complex and liberate the acetate leaving group.[1] This complex is then attacked by a nucleophile to yield the allylated product.

Quantitative Data Summary:

| Entry | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Sodium dimethyl malonate | Pd(PPh₃)₄ (5) | - | - | THF | 60 | 85-95 |

| 2 | Morpholine | Pd₂(dba)₃ (2.5) | dppe (5) | K₂CO₃ | Toluene | 80 | 80-90 |

| 3 | Phenol | [Pd(allyl)Cl]₂ (2.5) | P(OPh)₃ (10) | NaH | Dioxane | 100 | 75-85 |

| 4 | Aniline | Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ | DMF | 110 | 70-80 |

Experimental Protocol: Allylic Alkylation of Sodium Dimethyl Malonate

Materials:

-

3-Butenyl acetate

-

Sodium dimethyl malonate

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add sodium dimethyl malonate (1.2 mmol).

-

Add anhydrous THF (10 mL) and stir the suspension.

-

To this suspension, add 3-butenyl acetate (1.0 mmol).

-

In a separate vial, weigh Pd(PPh₃)₄ (0.05 mmol) and add it to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (15 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired allylated malonate.

Catalytic Cycle: Tsuji-Trost Allylic Alkylation

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds.[3] While 3-butenyl acetate itself does not directly participate as a halide or triflate partner, it can be envisioned as a precursor. For this application note, we present a protocol analogous to the coupling of similar vinyl halides, suggesting a potential synthetic route where 3-butenyl acetate is first converted to a vinyl halide or boronate. The following protocol is based on the coupling of a vinyl chloride.[3]

Quantitative Data Summary (Representative):

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | K₃PO₄ | Toluene/H₂O | 100 | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ | Dioxane | 110 | 80-90 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ | DMF | 90 | 70-80 |

| 4 | Naphthalene-1-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 75-85 |